molecular formula C6H10O3 B11762577 Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B11762577
M. Wt: 130.14 g/mol
InChI Key: QMFFTUAKXYCOKM-RFZPGFLSSA-N
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Description

Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with a hydroxymethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent hydroxymethylation and esterification steps yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate: Unique due to its specific stereochemistry and functional groups.

    Cyclopropane derivatives: Other cyclopropane compounds with different substituents.

    Hydroxymethyl esters: Compounds with similar functional groups but different core structures.

Uniqueness

This compound is unique due to its combination of a cyclopropane ring, hydroxymethyl group, and carboxylate ester. This combination imparts distinct chemical reactivity and potential for diverse applications.

Biological Activity

Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H10O3
  • Molecular Weight : 130.14 g/mol
  • CAS Number : 164577-01-9

The compound features a cyclopropane ring with a hydroxymethyl group and a carboxylate moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological receptors. The strain in the cyclopropane ring can lead to unique conformational properties, enhancing binding affinities with target proteins. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, which are critical for biological recognition processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Klebsiella pneumoniae, suggesting its potential as a lead compound for antibiotic development .

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Klebsiella pneumoniae. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Klebsiella pneumoniae32Ampicillin64
Staphylococcus aureus16Vancomycin32

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating potent anticancer activity.

Cell LineIC50 (µM)Treatment Duration (hrs)
MCF-72548
HeLa3048

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

QMFFTUAKXYCOKM-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1CO

Canonical SMILES

COC(=O)C1CC1CO

Origin of Product

United States

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